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Compound of Interest

Compound Name: 2-(Hexyloxy)isoindoline-1,3-dione

Cat. No.: B8543344 Get Quote

Identity & Physicochemical Profile[1][2][3][4][5][6]
N-Hexyloxyphthalimide is a phthalimide derivative characterized by an

-alkoxy functionality. It serves as a stable, lipophilic precursor for

-centered hexyl radicals and is a critical intermediate in the synthesis of

-hexylhydroxylamines via the Gabriel synthesis pathway.
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Property Data / Specification

Common Name N-Hexyloxyphthalimide

Systematic Name 2-(Hexyloxy)isoindoline-1,3-dione

CAS Number
Not widely listed (Synthesized from CAS 524-

38-9)

Molecular Formula

Molecular Weight 247.29 g/mol

Physical State White to off-white crystalline solid

Solubility
Soluble in DCM, EtOAc,

; Insoluble in water

Melting Point
Typically 68–72 °C (Homologous series

approximation)

Precursor CAS 524-38-9 (N-Hydroxyphthalimide)

Structural Visualization
The following diagram illustrates the core connectivity, highlighting the labile

bond susceptible to homolytic cleavage or nucleophilic attack.
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Caption: Structural connectivity of N-hexyloxyphthalimide, emphasizing the N-O bond critical

for radical generation and deprotection.

Synthesis & Preparation Protocols
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Researchers typically synthesize N-hexyloxyphthalimide in situ or on-demand due to its specific

chain length. Two primary methodologies are recommended based on reagent availability and

substrate sensitivity.

Method A: Direct Alkylation (Standard Protocol)
Best for: Large-scale preparation using robust alkyl halides.

Reagents:

N-Hydroxyphthalimide (NHPI, 1.0 equiv) [CAS 524-38-9][1]

1-Bromohexane (1.2 equiv) [CAS 111-25-1]

Triethylamine (

, 1.5 equiv) or

(2.0 equiv)

Solvent: DMF or Acetonitrile (

)

Protocol:

Dissolution: Dissolve NHPI (10 mmol, 1.63 g) in anhydrous DMF (20 mL) under an inert

atmosphere (

).

Deprotonation: Add triethylamine (15 mmol, 2.1 mL) dropwise. The solution may turn deep

red/orange due to the formation of the N-hydroxyphthalimide anion (PINO anion).

Alkylation: Add 1-bromohexane (12 mmol, 1.68 mL) slowly to the reaction mixture.

Reaction: Stir at 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3) for the

disappearance of NHPI.
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Workup: Pour the mixture into ice-water (100 mL). The product typically precipitates as a

white solid.[2]

Purification: Filter the precipitate, wash with water, and recrystallize from Ethanol/Water or

purify via silica gel chromatography if necessary.

Method B: Mitsunobu Reaction
Best for: Synthesis from 1-hexanol when the halide is unavailable or to avoid harsh basic

conditions.

Reagents:

NHPI (1.0 equiv)[2]

1-Hexanol (1.0 equiv)

Triphenylphosphine (

, 1.1 equiv)

DIAD or DEAD (1.1 equiv)

Solvent: THF (anhydrous)

Protocol:

Dissolve NHPI, 1-hexanol, and

in dry THF at 0°C.

Add DIAD dropwise to maintain the temperature below 5°C.

Allow the reaction to warm to room temperature and stir overnight.

Concentrate under reduced pressure and purify via column chromatography to remove

phosphine oxide byproducts.

Reactivity & Applications in Drug Development
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N-Hexyloxyphthalimide is not merely a passive intermediate; it is a "masked" hydroxylamine

and a potent radical precursor.

A. Precursor for O-Alkyl Hydroxylamines
In medicinal chemistry, the

-alkoxyamine moiety is a pharmacophore found in various kinase inhibitors and antibiotic
conjugates. N-Hexyloxyphthalimide serves as a stable storage form of

-hexylhydroxylamine.

Deprotection Mechanism (Hydrazinolysis):

Utility: This releases the free

-hexylhydroxylamine (

), which can then be condensed with aldehydes or ketones to form stable oxime ethers.

B. Radical Precursor (Photoredox Catalysis)
Recent advances in photoredox catalysis utilize N-alkoxyphthalimides as redox-active esters.

Under visible light irradiation with a photocatalyst (e.g.,

or Eosin Y), the N-O bond undergoes single-electron reduction.

Pathway:

SET Reduction: The phthalimide moiety accepts an electron.

Fragmentation: The N-O bond cleaves, releasing a phthalimide anion and an alkoxy radical (

).

Application: The generated hexyloxy radical can participate in:

Hydrogen Atom Transfer (HAT): Abstracting hydrogen from remote C-H bonds (Remote

functionalization).

-Scission: Generating alkyl radicals via C-C bond cleavage (if the chain allows).
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Addition: Reacting with olefins to form ether-functionalized scaffolds.

C. C-H Activation Logic
The following diagram details the radical generation workflow used in modern C-H activation

methodologies.
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Caption: Mechanism of alkoxy radical generation from N-hexyloxyphthalimide via photoredox

catalysis.
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Safety & Handling
While specific toxicological data for the hexyloxy derivative is limited, it should be handled with

the same precautions as the parent N-hydroxyphthalimide and alkyl bromides.

Hazard Classification: Irritant (Skin/Eye/Respiratory).

Handling: Use in a chemical fume hood. Avoid inhalation of dust.

Storage: Store in a cool, dry place away from strong oxidizing agents. Stable at room

temperature for months if kept dry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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